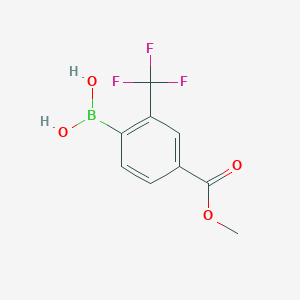

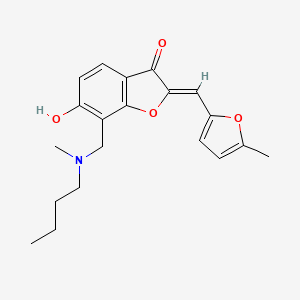

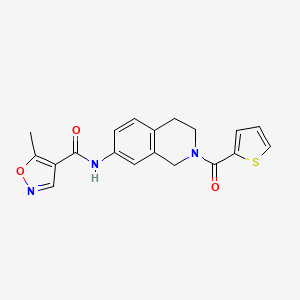

![molecular formula C13H19NO2 B3011429 Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2311933-57-8](/img/structure/B3011429.png)

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, commonly known as TBTA, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. TBTA is a bicyclic compound that contains a tertiary butyl group, an ethynyl group, and an azabicyclo group. This compound has been widely used in various scientific research applications, specifically in the field of bioconjugation chemistry.

Scientific Research Applications

Synthesis of Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

The compound tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, closely related to tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, has been synthesized for the creation of substituted piperidines. This synthesis involves regioselective ring-opening and is significant for preparing 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Scalable Synthesis of Enantiomerically Pure Compounds

An innovative approach was developed for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method involved significant improvements over traditional routes, such as an epimerization/hydrolysis step to avoid tedious purification (Maton et al., 2010).

Synthesis of Conformationally Constrained Amino Acids

Research describes the synthesis of a glutamic acid analogue from L-serine, leading to the production of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, a compound structurally similar to this compound. This work is pivotal for understanding the synthesis of conformationally constrained amino acids (Hart & Rapoport, 1999).

Development of Bifunctional Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, was synthesized through two efficient routes. This compound, related in structure to this compound, is useful for selective derivation on azetidine and cyclobutane rings, offering novel compounds for chemical research (Meyers et al., 2009).

Synthesis of Piperidine Derivatives

Intramolecular nucleophilic opening of the oxirane ring in a related compound led to the synthesis of tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This process highlights the potential for creating diverse piperidine derivatives, which is essential for expanding the scope of organic synthesis (Moskalenko & Boev, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

The exact mode of action of Tert-butyl 1-ethynyl-2-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 1-ethynyl-2-azabicyclo[31More research is needed to elucidate the specific pathways and their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 1-ethynyl-2-azabicyclo[31These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate interacts with its targets and exerts its effects . For instance, the compound is stored at a temperature of 4°C, indicating that low temperatures may be necessary for its stability .

properties

IUPAC Name |

tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-13-8-10(9-13)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDSWZCLUINMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC1(C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

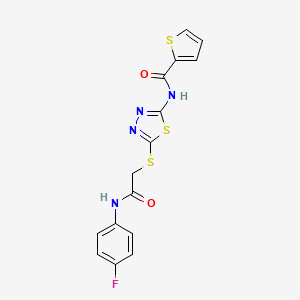

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)

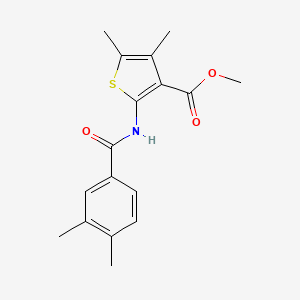

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)

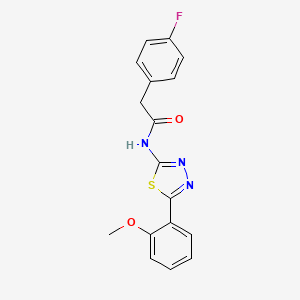

![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)

amine](/img/structure/B3011367.png)